2-Propylbutane-1,4-diol
Overview
Description
2-Propylbutane-1,4-diol is an organic compound belonging to the group of diols. It has the molecular formula C7H16O2 and a molecular weight of 132.2 g/mol . This compound is widely used in various fields of research and industry, including the synthesis of polymers, surfactants, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylbutane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the dihydroxylation of alkenes, which can be achieved using osmium tetroxide or potassium permanganate .
Industrial Production Methods
On an industrial scale, this compound can be produced from renewable bioresources through metabolic engineering strategies. This involves the use of genetically modified organisms to create new metabolic pathways for the biosynthesis of diols .
Chemical Reactions Analysis
Types of Reactions
2-Propylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing functional groups.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Halides and other substituted products.
Scientific Research Applications
2-Propylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and surfactants.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of lubricants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propylbutane-1,4-diol involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for integrins, influencing cellular adhesion and signaling pathways . Additionally, it can undergo oxidative cleavage to form aldehydes and ketones, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
2-Propylbutane-1,4-diol can be compared with other similar compounds such as:
1,4-Butanediol: A primary alcohol with the formula HOCH2CH2CH2CH2OH, used in the manufacture of plastics and elastic fibers.
1,2-Butanediol: Another diol with similar properties but different structural isomerism.
1,3-Butanediol: Used in the synthesis of polyesters and other polymers.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for scientific studies and industrial processes.
Properties
IUPAC Name |
2-propylbutane-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-7(6-9)4-5-8/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVSCRXBSHMOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500783 | |
Record name | 2-Propylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62946-68-3 | |
Record name | 2-Propylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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